molecular formula C13H9ClN2O B13366562 2-(3-Chloro-4-methylphenyl)[1,3]oxazolo[4,5-b]pyridine

2-(3-Chloro-4-methylphenyl)[1,3]oxazolo[4,5-b]pyridine

Cat. No.: B13366562
M. Wt: 244.67 g/mol
InChI Key: IIEPRVGBUCWPPF-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-methylphenyl)[1,3]oxazolo[4,5-b]pyridine is a heterocyclic compound that belongs to the oxazole family This compound is characterized by the presence of an oxazole ring fused with a pyridine ring, and a 3-chloro-4-methylphenyl group attached to the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-4-methylphenyl)[1,3]oxazolo[4,5-b]pyridine typically involves the condensation of 2-amino-3-hydroxypyridine with 3-chloro-4-methylbenzaldehyde in the presence of a suitable catalyst. This is followed by cyclization to form the oxazole ring. The reaction conditions often include the use of anhydrous solvents and specific temperature controls to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-4-methylphenyl)[1,3]oxazolo[4,5-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-methylphenyl)[1,3]oxazolo[4,5-b]pyridine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chloro-2-methylphenyl)[1,3]oxazolo[4,5-b]pyridine
  • 2-(3-Chloro-4-methylphenyl)[1,3]oxazolo[5,4-b]pyridine
  • 2-(3-Chloro-4-methylphenyl)[1,3]oxazolo[4,5-c]pyridine

Uniqueness

2-(3-Chloro-4-methylphenyl)[1,3]oxazolo[4,5-b]pyridine is unique due to its specific substitution pattern and the presence of both chloro and methyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H9ClN2O

Molecular Weight

244.67 g/mol

IUPAC Name

2-(3-chloro-4-methylphenyl)-[1,3]oxazolo[4,5-b]pyridine

InChI

InChI=1S/C13H9ClN2O/c1-8-4-5-9(7-10(8)14)13-16-12-11(17-13)3-2-6-15-12/h2-7H,1H3

InChI Key

IIEPRVGBUCWPPF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)Cl

Origin of Product

United States

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